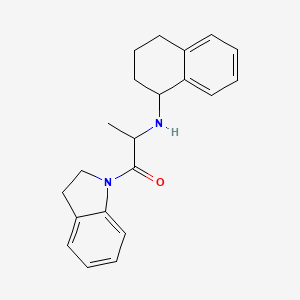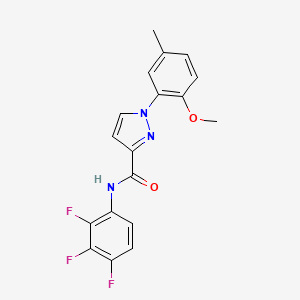![molecular formula C20H28N2O5S2 B7535375 5-tert-butyl-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]-2-methylbenzenesulfonamide](/img/structure/B7535375.png)
5-tert-butyl-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-butyl-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]-2-methylbenzenesulfonamide is a complex organic compound with a unique structure that includes a tert-butyl group, a dimethylsulfamoyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]-2-methylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the tert-butyl group: This can be achieved through the alkylation of a suitable precursor.
Introduction of the dimethylsulfamoyl group: This step involves the reaction of the precursor with dimethylsulfamoyl chloride under basic conditions.
Attachment of the methoxyphenyl group: This can be done through a nucleophilic substitution reaction.
Final assembly: The final step involves the coupling of the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halides or organometallic compounds can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
5-tert-butyl-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]-2-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-tert-butyl-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
5-tert-butyl-N-[5-(dimethylsulfamoyl)-2-methylphenyl]-2-(phenylmethyl)-3-pyrazolecarboxamide: This compound shares structural similarities but has different functional groups.
tert-Butyl 5-bromopentanoate: Another compound with a tert-butyl group, but with different chemical properties.
Uniqueness
5-tert-butyl-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]-2-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-tert-butyl-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5S2/c1-14-8-9-15(20(2,3)4)12-19(14)28(23,24)21-17-13-16(10-11-18(17)27-7)29(25,26)22(5)6/h8-13,21H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXJMDZWNFALPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=C(C=CC(=C2)S(=O)(=O)N(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] oxolane-2-carboxylate](/img/structure/B7535296.png)
![1-[[2-(4-Methylpiperazin-1-yl)pyridin-4-yl]methyl]-3-(4-methyl-1,3-thiazol-2-yl)urea](/img/structure/B7535300.png)



![(4-Propylazepan-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7535326.png)
![N-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide](/img/structure/B7535337.png)
![N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-2-(methoxymethyl)-1,3-thiazole-4-carboxamide](/img/structure/B7535338.png)
![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B7535354.png)
![1-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1-phenylmethanamine](/img/structure/B7535374.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,3,4-trifluorophenyl)propanamide](/img/structure/B7535383.png)
![2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B7535391.png)
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-7-thia-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7535393.png)
![2-Bicyclo[2.2.1]hept-5-enyl-(4-phenylpiperazin-1-yl)methanone](/img/structure/B7535399.png)
